Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide
Description
Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide is a piperidine-based compound featuring a carboxylic acid group at the 3-position of the piperidine ring and a 4-fluoro-phenyl amide substituent. Evidence from molecular docking and dynamics studies highlights its ability to form hydrogen bonds with residues like GLU 166 and HIS 164 in the Mpro binding pocket, alongside hydrophobic interactions with LEU 141 and MET 165 . Its Glide score of −7.89 kcal/mol and Glide energy of −68.94 kcal/mol suggest moderate binding affinity compared to other analogs .
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-(4-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h3-6,9,14H,1-2,7-8H2,(H,15,16) |
InChI Key |
VTWUCBHFXGCKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Route Overview
The synthesis of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide generally involves two key stages:
- Formation of the 4-(4-fluorophenyl)-piperidine-3-carboxylate intermediate.
- Conversion of this intermediate into the corresponding amide via amidation reactions.
The starting material often used is p-fluorocinnamonitrile , which undergoes a conjugate addition with cyanoacetic acid esters, followed by reduction and cyclization to form the piperidine ring system. The process yields a mixture of cis/trans isomers, with the trans isomer being the desired product for further transformations.
Detailed Synthetic Steps
Preparation of 4-(4-fluorophenyl)-2-oxo-3-piperidine carboxylate
- The intermediate is prepared by conjugate addition of a cyanoacetic acid ester to p-fluorocinnamonitrile in the presence of a base.
- Subsequent reduction and simultaneous cyclization of the resulting 2-cyano-3-aryl glutaric acid derivative yield the 4-arylpiperidine-3-carboxylate.
- The reaction typically produces a cis/trans mixture, with the trans isomer isolated by resolution techniques.
Reduction to 4-(4-fluorophenyl)-1-methyl-3-piperidinecarbinol
- The 4-arylpiperidine-2-one carboxylate is reduced using hydrogenation with catalysts such as Adams catalyst under high pressure hydrogen (around 5.8–6.0 MPa) at room temperature.
- Hydrogenation is performed in solvents like absolute ethanol saturated with HCl.
- The product is isolated by filtration and extraction, followed by basification and solvent evaporation to yield the amine intermediate.
Amidation to form this compound
- The amide bond is formed by direct amidation of the carboxylic acid or ester intermediate with 4-fluoro-phenyl amine.
- A modern, efficient method involves the use of borate esters such as tris(2,2,2-trifluoroethoxy)borate (B(OCH2CF3)3) as an amidation reagent.
- This reagent can be prepared by heating boron oxide (B2O3) with 2,2,2-trifluoroethanol, followed by distillation.
- Amidation is carried out in acetonitrile solvent at around 80 °C with equimolar amounts of acid and amine, often under open-air conditions.
- The reaction yields the amide product with high purity, often without the need for aqueous workup or chromatography due to a developed solid-phase purification procedure.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Conjugate addition & cyclization | Cyanoacetic acid ester, base, p-fluorocinnamonitrile | Base-mediated, room temperature to mild heating | High | Produces cis/trans mixture; trans isolated |
| 2 | Reduction | Hydrogen gas, Adams catalyst, absolute ethanol saturated with HCl | 5.8–6.0 MPa H2, room temperature, 5–24 hours | High | Produces amine intermediate |
| 3 | Amidation | B(OCH2CF3)3, carboxylic acid, 4-fluoro-phenyl amine | MeCN, 80 °C, open air, 5–15 hours | 87–91 | Solid-phase workup; no chromatography needed |
Notes on Purity and Isomer Control
- The process aims for compounds substantially free of des-fluoro impurities (<1%).
- The trans isomer (3S,4R) is preferred for pharmaceutical applications.
- Alkylation or aralkylation of the amide nitrogen can be performed using aldehydes or ketones under reducing conditions if further derivatization is needed.
Research Findings and Comparative Analysis
Advantages of Borate Ester Amidation
Limitations and Challenges
- The initial synthesis of the piperidine intermediate requires careful control of stereochemistry.
- Hydrogenation steps require pressurized hydrogen and specialized catalysts.
- Amidation efficiency depends on the nucleophilicity of the amine and the nature of the carboxylic acid derivative.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Conjugate addition & cyclization | Cyanoacetic acid ester, base, p-fluorocinnamonitrile | Piperidine ring formation; cis/trans mixture |
| Reduction | Adams catalyst, H2 (5.8–6.0 MPa), ethanol/HCl | Amino alcohol intermediate |
| Amidation | B(OCH2CF3)3, acetonitrile, 80 °C, 5–15 h | High yield amide, simplified purification |
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Piperidine derivatives are crucial in drug design due to their ability to modulate biological activity. Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide has been explored for its potential as a monoamine neurotransmitter reuptake inhibitor, which can be beneficial in treating conditions such as depression and anxiety disorders. Research indicates that modifications in the piperidine structure can enhance binding affinity and selectivity for neurotransmitter transporters .
1.2 Antituberculosis Activity
Recent studies have highlighted the antituberculosis properties of compounds related to piperidine. For instance, cyclic secondary amine substituted derivatives have shown promising results against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that piperidine-based compounds with specific substitutions exhibit enhanced activity, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.0125 μg/mL .
Agrochemical Applications
2.1 Fungicides
Piperidine derivatives, including this compound, have been investigated for their fungicidal properties. Compounds within this class have demonstrated effectiveness against various fungal pathogens, making them valuable in agricultural formulations aimed at crop protection .
Chemical Synthesis
3.1 Synthetic Routes
The synthesis of piperidine derivatives often involves complex chemical reactions that can yield various functionalized products. Recent advancements include methods for synthesizing multi-fluorinated piperidines from fluoropyridines through rhodium-catalyzed reactions . The ability to modify the piperidine core allows for the development of tailored compounds with specific biological activities.
Case Studies
Mechanism of Action
The mechanism of action of Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Analog 1: 1-{[(1-Methyl-Piperidin-2-Ylmethyl)-Carbamoyl]-Methyl}-2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid (4-Fluoro-Phenyl)-Amide
- Structure : Differs by the addition of a methyl-piperidinylmethyl carbamoyl group and a 2-oxo-1,2-dihydropyridine moiety.
- Binding Interactions : Forms four hydrogen bonds (e.g., with PHE 140 and GLN 189) and hydrophobic contacts with LEU 141 and MET 165 .
- Activity : Glide score = −7.89 kcal/mol; comparable to the target compound but with slightly higher stability in molecular dynamics (MD) simulations .
Analog 2: -({[Cyclopropyl-(1-Methyl-1H-Imidazol-2-Yl)-Methyl]-Carbamoyl}-Methyl)-2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid (4-Fluoro-Phenyl)-Amide
- Structure : Incorporates a cyclopropyl-imidazole substituent instead of the methyl-piperidinyl group.
- Binding Interactions : Similar hydrogen bonding (four interactions) but stronger hydrophobic interactions due to the cyclopropyl group.
Analog 3: 1-{2-[Tris-(4-Fluoro-Phenyl)-Methoxy]-Ethyl}-Piperidine-3-Carboxylic Acid
- Structure : Lacks the amide group but includes a tris(4-fluoro-phenyl)methoxy-ethyl chain.
- Activity: IC50 = 3.23 mM against gamma-aminobutyric acid transporter 4 (SLC6A11), demonstrating significantly lower potency compared to the target compound’s μM-range activity .
Inactive Analogs: Piperidine-3-Carboxylic Acid Derivatives with 3,5-Dichlorophenyl Groups
- Structure : Substitution of 4-fluoro-phenyl with 3,5-dichlorophenyl isocyanate.
- Activity : All synthesized derivatives were inactive in metabotropic glutamate receptor modulation assays, underscoring the critical role of the 4-fluoro-phenyl amide group for activity .
Key Data Table: Structural and Activity Comparison
Mechanistic Insights and SAR Trends
- Hydrogen Bonding : The 4-fluoro-phenyl amide group is essential for forming hydrogen bonds with protease active-site residues (e.g., GLU 166 and HIS 164). Analogs lacking this group (e.g., 3,5-dichlorophenyl derivatives) lose activity entirely .
- Hydrophobic Interactions : Bulky substituents like cyclopropyl-imidazole enhance hydrophobic interactions with residues such as MET 165 and LEU 141, improving binding energy .
- Electron-Withdrawing Effects: The 4-fluoro substituent on the phenyl ring likely enhances electronic complementarity with the Mpro pocket, a feature absent in non-fluorinated analogs .
Biological Activity
Piperidine derivatives, particularly Piperidine-3-carboxylic acid (4-fluoro-phenyl)-amide, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Overview of Piperidine Derivatives
Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Its derivatives have shown potential in various therapeutic areas, including neuroprotection, anti-inflammatory effects, and anticancer properties. The introduction of substituents, such as the 4-fluorophenyl group in this compound, can significantly enhance its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Studies indicate that piperidine derivatives can inhibit several enzymes, including kinases and proteases. For example, the compound has shown potential in inhibiting caspase-3, which plays a crucial role in apoptosis .
- Ion Channel Modulation : Piperidine compounds have been reported to affect voltage-gated ion channels, which are critical for neurotransmission and muscle contraction. This modulation can lead to neuroprotective effects and potential applications in treating neurological disorders .
- Anticancer Activity : Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it induced senescence-like changes in melanoma cells with an EC50 value of 1.24 μM and an IC50 value of 0.88 μM .
Structure-Activity Relationships (SAR)
Understanding the SAR of Piperidine derivatives is essential for optimizing their therapeutic efficacy. The following table summarizes key findings regarding the influence of structural modifications on biological activity:
| Compound | Structural Modification | Biological Activity | EC50/IC50 Values |
|---|---|---|---|
| Compound 1 | N-arylpiperidine scaffold | Antiproliferative in A375 cells | EC50 = 1.24 μM; IC50 = 0.88 μM |
| Compound 2 | 4-fluorophenyl substitution | Enhanced enzyme inhibition | IC50 = 8.6 nM against c-Met kinase |
| Compound 3 | Piperidine vs. pyrrolidine | Decreased activity with smaller rings | N/A |
The data indicate that specific substitutions on the piperidine ring can significantly influence the compound's potency and selectivity for various targets.
Case Study 1: Anticancer Properties
In a high-throughput screening study, a library of N-arylpiperidine-3-carboxamide derivatives was evaluated for their ability to induce senescence in melanoma cells. The study identified several compounds with promising antiproliferative activities, suggesting that this scaffold could be a viable candidate for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of piperidine derivatives through their action on neurotransmitter uptake mechanisms. The findings suggested that these compounds could be beneficial in treating neurodegenerative diseases by modulating synaptic transmission .
Q & A
Q. Characterization :
- Spectroscopy : IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (amide proton at δ ~6.5–7.5 ppm; fluorophenyl signals at δ ~7.0–7.5 ppm) .
- Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., 262.27 g/mol for C₁₃H₁₅FN₂O₂) .
Table 1 : Key Reaction Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DCM or DMF | |
| Catalyst | TEA or DMAP | |
| Reaction Time | 12–24 hours | |
| Yield | 60–75% after purification |
Basic Question: How can researchers ensure compound purity and structural fidelity during analysis?
Q. Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and retention time consistency .
- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (if crystalline) .
Basic Question: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (skin/eyes) and respiratory sensitization .
- First Aid : Immediate flushing with water for eye/skin contact; consult SDS for antidotes .
- Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrolysis .
Advanced Question: How can biological activity (e.g., CNS targeting) be systematically evaluated?
Q. Methodological Answer :
- In Vitro BBB Permeability : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict blood-brain barrier penetration .
- Enzyme Inhibition Assays : Test against targets like GABA transporters (IC₅₀ determination via radioligand displacement) .
- Cytotoxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y) to establish safety margins .
Table 2 : Example Biological Data
| Assay | Result | Source |
|---|---|---|
| PAMPA-BBB Permeability | Pe = 4.2 × 10⁻⁶ cm/s (high) | |
| GAT-1 Inhibition | IC₅₀ = 12 nM |
Advanced Question: What computational strategies predict binding modes and pharmacokinetics?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GAT-1 or Mpro protease). Key residues: GLN166, CYS145 (hydrogen bonding; RMSD <2.0 Å) .
- ADME Prediction : SwissADME or ADMETlab to estimate logP (≈2.1), solubility (LogS ≈ -3.5), and CYP450 interactions .
- MD Simulations : 100-ns simulations (AMBER/CHARMM) to assess complex stability (RMSD <3.0 Å) .
Advanced Question: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines).
- Structural Analogs : Compare activity with derivatives (e.g., 4-chloro-phenyl vs. 4-fluoro-phenyl amides) to identify SAR trends .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) for consensus on IC₅₀ ranges .
Advanced Question: What strategies optimize pharmacokinetics without compromising activity?
Q. Methodological Answer :
- Prodrug Design : Introduce ester moieties (e.g., tert-butoxycarbonyl) to enhance solubility and oral bioavailability .
- Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., piperidine N-demethylation) .
- Formulation : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
